Antileishmanial agent-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

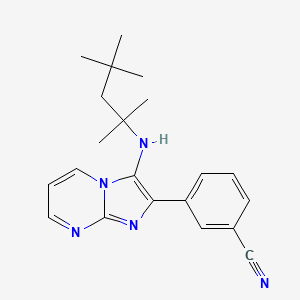

Molecular Formula |

C21H25N5 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

3-[3-(2,4,4-trimethylpentan-2-ylamino)imidazo[1,2-a]pyrimidin-2-yl]benzonitrile |

InChI |

InChI=1S/C21H25N5/c1-20(2,3)14-21(4,5)25-18-17(16-9-6-8-15(12-16)13-22)24-19-23-10-7-11-26(18)19/h6-12,25H,14H2,1-5H3 |

InChI Key |

JBKOUZWYEHBGQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC1=C(N=C2N1C=CC=N2)C3=CC=CC(=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Antileishmanial Agent-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. This document details the preclinical discovery and mechanistic elucidation of Antileishmanial agent-25 (ALA-25), a potent and selective inhibitor of a critical metabolic pathway in Leishmania parasites. Through a series of targeted enzymatic and cell-based assays, ALA-25 has been identified as a specific inhibitor of trypanothione reductase, a key enzyme in the parasite's unique redox defense system. This inhibition leads to a cascade of events, including the disruption of thiol homeostasis, increased susceptibility to oxidative stress, and ultimately, parasite death. This guide provides an in-depth overview of the experimental data, protocols, and the elucidated mechanism of action of ALA-25, highlighting its potential as a promising candidate for further drug development.

Introduction to the Target: The Trypanothione Redox System

The trypanothione-based redox system is unique to trypanosomatids, including Leishmania and Trypanosoma, and is absent in mammalian hosts. This pathway is centered around the dithiol trypanothione (T[SH]₂) and the flavoenzyme trypanothione reductase (TryR). TryR is responsible for maintaining the reduced state of trypanothione, which is essential for detoxifying reactive oxygen species (ROS) and for the biosynthesis of DNA precursors. The absence of a functional equivalent to the glutathione reductase system in humans makes TryR an attractive and validated target for selective antileishmanial drug discovery. ALA-25 was developed to specifically exploit this metabolic vulnerability.

Quantitative Analysis of ALA-25 Activity

The efficacy and selectivity of ALA-25 were determined through a series of quantitative in vitro assays. The data presented below summarizes the biological profile of the compound against various Leishmania species and its selectivity over the analogous human enzyme, glutathione reductase (hGR).

Table 1: In Vitro Antileishmanial Activity of ALA-25

| Leishmania Species | Parasite Stage | IC₅₀ (µM) ± SD |

| L. donovani | Promastigote | 2.5 ± 0.3 |

| L. donovani | Amastigote (intracellular) | 0.8 ± 0.1 |

| L. major | Promastigote | 3.1 ± 0.4 |

| L. infantum | Promastigote | 2.8 ± 0.2 |

IC₅₀ values represent the concentration of ALA-25 required to inhibit parasite growth by 50% after 72 hours of incubation.

Table 2: Enzymatic Inhibition and Selectivity Profile of ALA-25

| Enzyme Target | Source | Kᵢ (µM) ± SD | Selectivity Index |

| Trypanothione Reductase (TryR) | L. donovani (recombinant) | 0.15 ± 0.02 | >1300 |

| Glutathione Reductase (hGR) | Human (recombinant) | >200 | - |

Kᵢ represents the inhibition constant. The Selectivity Index is calculated as Kᵢ (hGR) / Kᵢ (TryR).

Elucidation of the Mechanism of Action

The primary mechanism of action of ALA-25 is the direct inhibition of TryR, leading to a disruption of the parasite's ability to manage oxidative stress. The logical and experimental workflow followed to determine this mechanism is outlined below.

Caption: Logical workflow for the discovery of ALA-25's mechanism of action.

The inhibition of TryR by ALA-25 disrupts the trypanothione cycle, leading to an accumulation of the oxidized form of trypanothione (TS₂). This impairs the parasite's ability to neutralize ROS, resulting in cytotoxic oxidative damage.

Caption: The trypanothione pathway and the inhibitory action of ALA-25.

Detailed Experimental Protocols

In Vitro Antileishmanial Susceptibility Assays

-

Anti-promastigote Assay:

-

Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS).

-

Cultures are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL.

-

ALA-25 is added in a series of 2-fold dilutions, and plates are incubated at 26°C for 72 hours.

-

Resazurin solution (10% v/v) is added to each well, and plates are incubated for another 4-6 hours.

-

The reduction of resazurin to resorufin is measured fluorometrically (Ex/Em: 560/590 nm).

-

IC₅₀ values are calculated from dose-response curves using non-linear regression analysis.

-

-

Intracellular Anti-amastigote Assay:

-

Peritoneal macrophages are harvested from BALB/c mice and seeded in 8-well chamber slides.

-

Macrophages are infected with stationary-phase L. donovani promastigotes at a ratio of 10:1 (parasite:macrophage).

-

After 24 hours, non-internalized promastigotes are washed away.

-

ALA-25 is added at various concentrations, and slides are incubated at 37°C with 5% CO₂ for 72 hours.

-

Slides are fixed with methanol and stained with Giemsa.

-

The number of amastigotes per 100 macrophages is counted microscopically to determine the IC₅₀.

-

Recombinant Trypanothione Reductase (TryR) Inhibition Assay

-

Recombinant L. donovani TryR is expressed in E. coli and purified.

-

The assay is performed in a 96-well plate with a reaction mixture containing Tris-HCl buffer, EDTA, NADPH, and TryR.

-

ALA-25 is pre-incubated with the enzyme for 15 minutes at room temperature.

-

The reaction is initiated by adding the substrate, trypanothione disulfide (TS₂).

-

The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over 10 minutes.

-

Inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for non-competitive inhibition.

The general workflow for such a screening-to-validation process is as follows:

Whitepaper: Initial Cytotoxicity Assessment of Antileishmanial Agent-25 on Host Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel antileishmanial agents is critical to combat the global burden of leishmaniasis. A primary challenge in the drug development pipeline is ensuring that candidate compounds exhibit high potency against Leishmania parasites while maintaining low toxicity towards host cells. This technical guide provides a comprehensive overview of the initial cytotoxicity assessment of a novel investigational compound, "Antileishmanial agent-25" (ALA-25). We present detailed protocols for fundamental in vitro cytotoxicity assays, including the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) assay for apoptosis detection. The guide includes structured data presentation, analysis methodologies for determining key parameters such as the 50% cytotoxic concentration (CC50), and the Selectivity Index (SI). Furthermore, we provide mandatory visualizations of experimental workflows and relevant cell death signaling pathways to facilitate a clear understanding of the assessment process.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus.[1][2] Current therapeutic options are limited by issues of toxicity, emerging drug resistance, and high costs, necessitating the urgent discovery of new, safer, and more effective treatments.[3][4] The drug discovery process involves rigorous screening of compounds for both efficacy against the parasite and safety for the host.[5][6] Since the clinically relevant form of the parasite, the amastigote, resides within host macrophages, assessing the cytotoxicity of any potential drug on these host cells is a crucial and early step.[1][7][8]

This document outlines the standard operating procedures for evaluating the in vitro cytotoxicity of a hypothetical antileishmanial candidate, ALA-25. The primary objectives are:

-

To determine the concentration of ALA-25 that reduces host cell viability by 50% (CC50).

-

To assess the integrity of the host cell membrane after exposure to ALA-25.

-

To investigate the mechanism of cell death (apoptosis vs. necrosis) induced by ALA-25.

-

To calculate the Selectivity Index (SI), a critical measure of a compound's therapeutic window, by comparing its toxicity to host cells (CC50) with its efficacy against the parasite (IC50).[1][9][10]

The host cell model used for these assays is the human monocytic leukemia cell line, THP-1, differentiated into macrophage-like cells, which is a standard model for studying intracellular Leishmania infection.[7][11]

Experimental Protocols

Detailed methodologies for the core cytotoxicity assays are provided below.

Cell Culture and Differentiation

-

Cell Line: Human monocytic THP-1 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation Protocol: To obtain macrophage-like cells, THP-1 monocytes are seeded in 96-well plates at a density of 1 x 10^5 cells/well and treated with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, the medium is replaced with fresh, PMA-free medium, and the cells are allowed to rest for 24 hours before treatment with ALA-25.

MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[13][14]

-

Procedure:

-

Seed and differentiate THP-1 cells in a 96-well plate as described in section 2.1.

-

Prepare serial dilutions of ALA-25 in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][14]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

-

Calculate the percentage of cell viability using the formula: % Viability = [(OD_Sample - OD_Blank) / (OD_Control - OD_Blank)] * 100

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture supernatant upon damage to the plasma membrane, an indicator of cell lysis and cytotoxicity.[16][17][18]

-

Procedure:

-

Seed, differentiate, and treat THP-1 cells with serial dilutions of ALA-25 in a 96-well plate as described for the MTT assay (steps 1-3).

-

Set up three types of controls:

-

After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[21]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[21]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental_Value - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100[22]

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[23] In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[24] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[5][23]

-

Procedure:

-

Seed, differentiate, and treat THP-1 cells with selected concentrations of ALA-25 in a 6-well plate for 24 hours.

-

Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA.[23]

-

Centrifuge the collected cells at 300 x g for 5 minutes and wash twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Data analysis will quantify the cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Presentation and Analysis

Quantitative data from cytotoxicity assessments must be presented clearly to allow for robust analysis and comparison.

Dose-Response Cytotoxicity Data

The results from the MTT and LDH assays are compiled to show the dose-dependent effect of ALA-25 on THP-1 macrophage viability and membrane integrity.

| Concentration of ALA-25 (µM) | Mean Cell Viability (%) (MTT Assay) ± SD | Mean Cytotoxicity (%) (LDH Assay) ± SD |

| 0 (Control) | 100.0 ± 4.5 | 3.2 ± 1.1 |

| 1.56 | 98.2 ± 5.1 | 4.5 ± 1.5 |

| 3.13 | 91.5 ± 4.8 | 8.9 ± 2.0 |

| 6.25 | 82.1 ± 6.2 | 15.4 ± 2.8 |

| 12.5 | 68.4 ± 5.9 | 29.7 ± 3.5 |

| 25.0 | 51.3 ± 4.7 | 48.1 ± 4.1 |

| 50.0 | 24.6 ± 3.8 | 75.3 ± 5.6 |

| 100.0 | 8.9 ± 2.1 | 92.8 ± 4.9 |

Table 1: Dose-dependent cytotoxicity of ALA-25 on differentiated THP-1 cells after 48 hours of exposure.

Determination of CC50, IC50, and Selectivity Index

The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis.[26] The 50% inhibitory concentration (IC50) against intracellular Leishmania donovani amastigotes is determined in a separate efficacy assay. The Selectivity Index (SI) is then calculated.[1][9] A higher SI value (>10) is generally considered promising for a potential drug candidate.[10]

| Parameter | Value | Definition |

| CC50 (Host Cell) | 25.5 µM | The concentration of ALA-25 that causes a 50% reduction in the viability of THP-1 macrophages. |

| IC50 (Parasite) | 1.8 µM | The concentration of ALA-25 that causes 50% inhibition of intracellular L. donovani amastigotes. |

| Selectivity Index (SI) | 14.2 | The ratio of CC50 to IC50 (CC50/IC50), indicating the compound's selectivity for the parasite over the host cell.[1] |

Table 2: Cytotoxicity and selectivity profile of this compound.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) provide a clear visual representation of workflows and biological pathways.

Experimental Workflow Diagram

Caption: Workflow for in vitro cytotoxicity assessment of ALA-25.

Simplified Drug-Induced Apoptosis Pathway

Caption: Potential apoptotic pathway induced by ALA-25.

Discussion and Conclusion

The initial cytotoxicity assessment of this compound demonstrates a clear dose-dependent effect on THP-1 macrophage-like cells. The CC50 value of 25.5 µM, when compared to the anti-parasitic IC50 of 1.8 µM, yields a Selectivity Index of 14.2. This SI value is promising, suggesting that ALA-25 is significantly more toxic to the intracellular Leishmania parasite than to the host cell, which is a highly desirable characteristic for a drug candidate.[1][10]

The convergence of data from the MTT (metabolic activity) and LDH (membrane integrity) assays provides a robust measure of cytotoxicity. The Annexin V/PI assay would further elucidate the primary mechanism of cell death. For instance, a high percentage of Annexin V-positive, PI-negative cells at earlier time points would strongly suggest an apoptotic mechanism, as depicted in the signaling pathway diagram. Drug-induced apoptosis is often mediated by intrinsic pathways involving mitochondrial stress and the activation of caspases.[27][28] The activation of stress kinases like JNK can also play a crucial role in this process.[29]

References

- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kosheeka.com [kosheeka.com]

- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 7. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]

- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. prezi.com [prezi.com]

- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 24. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Apoptosis Protocols | USF Health [health.usf.edu]

- 26. medic.upm.edu.my [medic.upm.edu.my]

- 27. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 29. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of Antileishmanial Agent-25 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Antileishmanial agent-25 and its analogs, which have been identified as potent inhibitors of Leishmania donovani. This document details the synthesis, biological evaluation, and mechanistic studies of a series of indolylmaleimide derivatives, offering valuable insights for the development of novel therapeutics against leishmaniasis.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatment options are limited by issues of toxicity, high cost, and emerging drug resistance, necessitating the discovery of new and effective antileishmanial agents. One promising strategy is the identification of novel scaffolds that target essential parasite enzymes. Leishmanial DNA topoisomerase 1B, a heterodimeric protein crucial for DNA replication and transcription in the parasite, presents a validated drug target due to its structural distinctiveness from its human counterpart.

Recent research has identified a class of aminated indolylmaleimide derivatives as potent inhibitors of Leishmania donovani growth. The parent compound, referred to in some contexts as this compound or compound 3m , has demonstrated significant activity with an IC50 value in the low micromolar range against L. donovani promastigotes. This guide summarizes the SAR studies around this scaffold, providing a detailed analysis of how structural modifications influence antileishmanial activity.

Data Presentation: Structure-Activity Relationship (SAR) Data

The SAR of the indolylmaleimide analogs was investigated by synthesizing three distinct series of compounds and evaluating their inhibitory activity against L. donovani promastigotes. The data is summarized in the tables below.

Table 1: Antileishmanial Activity of 3-Amino-4-indolylmaleimide Analogs (Series 3a-3n)

| Compound | R | IC50 (µM) |

| 3a | Pyrrolidino | 29.54 |

| 3b | Piperidino | 30.12 |

| 3c | Morpholino | 32.87 |

| 3d | Thiomorpholino | 34.12 |

| 3e | N-methyl piperazino | 33.56 |

| 3f | N-ethyl piperazino | 31.23 |

| 3g | N-phenyl piperazino | 28.98 |

| 3h | N-(2-fluorophenyl) piperazino | 26.45 |

| 3i | N-(4-fluorophenyl) piperazino | 25.12 |

| 3j | N-(2-chlorophenyl) piperazino | 27.87 |

| 3k | N-(4-chlorophenyl) piperazino | 26.32 |

| 3l | N-(2-methoxyphenyl) piperazino | 29.89 |

| 3m | N-(4-fluoro-2-trifluoromethylphenyl) piperazino | 6.6 |

| 3n | N-(2,4-difluorophenyl) piperazino | 24.56 |

Table 2: Antileishmanial Activity of 3-Anilino- and 3-Pyrido-4-indolylmaleimide Analogs (Series 4a-4r)

| Compound | Ar | IC50 (µM) |

| 4a | Phenyl | >50 |

| 4b | 2-Fluorophenyl | 45.12 |

| 4c | 4-Fluorophenyl | 42.87 |

| 4d | 2-Chlorophenyl | 48.98 |

| 4e | 4-Chlorophenyl | 46.32 |

| 4f | 2-Bromophenyl | >50 |

| 4g | 4-Bromophenyl | >50 |

| 4h | 2-Nitrophenyl | >50 |

| 4i | 4-Nitrophenyl | >50 |

| 4j | 2-Methylphenyl | >50 |

| 4k | 4-Methylphenyl | >50 |

| 4l | 2-Methoxyphenyl | >50 |

| 4m | 4-Methoxyphenyl | >50 |

| 4n | 2,4-Difluorophenyl | 38.98 |

| 4o | 3,4-Difluorophenyl | 41.23 |

| 4p | 2,5-Difluorophenyl | 39.87 |

| 4q | 2-Pyridyl | >50 |

| 4r | 3-Pyridyl | >50 |

Table 3: Antileishmanial Activity of 3-Amido-4-indolylmaleimide Analogs (Series 4a'-4l')

| Compound | R' | IC50 (µM) |

| 4a' | Phenyl | >50 |

| 4b' | 2-Fluorophenyl | >50 |

| 4c' | 4-Fluorophenyl | >50 |

| 4d' | 2-Chlorophenyl | >50 |

| 4e' | 4-Chlorophenyl | >50 |

| 4f' | 2-Bromophenyl | >50 |

| 4g' | 4-Bromophenyl | >50 |

| 4h' | 2-Nitrophenyl | >50 |

| 4i' | 4-Nitrophenyl | >50 |

| 4j' | 2-Methylphenyl | >50 |

| 4k' | 4-Methylphenyl | >50 |

| 4l' | 2-Methoxyphenyl | >50 |

Structure-Activity Relationship (SAR) Analysis

The analysis of the three series of synthesized indolylmaleimide analogs reveals several key insights into their antileishmanial activity:

-

Series 3a-3n (3-Amino-4-indolylmaleimides): This series generally exhibited the most promising activity. Simple five- to six-membered heterocyclic amines (pyrrolidine, piperidine, morpholine, thiomorpholine) resulted in moderate activity (IC50 values between 29–34 µM). The introduction of a piperazine ring with N-aryl substitutions led to a slight improvement in activity. A significant enhancement in potency was observed with the introduction of fluorine atoms on the N-phenylpiperazine moiety. The most potent compound, 3m , which contains a 4-fluoro-2-trifluoromethylphenyl group, displayed an IC50 of 6.6 µM. This suggests that electron-withdrawing groups and specific substitution patterns on the aryl ring are crucial for high activity.

-

Series 4a-4r (3-Anilino- and 3-Pyrido-4-indolylmaleimides): In this series, direct substitution with anilines and aminopyridines on the maleimide core resulted in a significant loss of activity, with most compounds showing IC50 values greater than 50 µM. Even with the presence of fluorine substituents on the aniline ring, the activity remained low. This indicates that a flexible piperazine linker between the maleimide core and the aryl group is beneficial for activity.

-

Series 4a'-4l' (3-Amido-4-indolylmaleimides): This series, featuring an amide linkage, was largely inactive against L. donovani promastigotes, with all tested compounds having IC50 values above 50 µM. This further underscores the importance of the amine linkage for antileishmanial activity in this scaffold.

Experimental Protocols

The synthesis of the target compounds was achieved through a multi-step process starting from commercially available 3,4-dibromo-1H-pyrrole-2,5-dione.

Protocol for Nucleophilic Substitution (Series 3a-3n): To a solution of 3-bromo-4-(1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione in acetonitrile, the respective amine (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) were added. The reaction mixture was stirred at room temperature for 2-4 hours. After completion of the reaction, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired products.

Protocol for Buchwald-Hartwig Cross-Coupling (Series 4a-4r and 4a'-4l'): A mixture of 3-bromo-4-(1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione, the corresponding aniline, aminopyridine, or amide (1.2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (5 mol%), Xantphos (10 mol%), and cesium carbonate (Cs2CO3) (2.0 equivalents) in anhydrous dioxane was heated at 100 °C under an argon atmosphere for 12-16 hours. The reaction mixture was then cooled to room temperature, filtered through Celite, and the filtrate was concentrated. The crude product was purified by column chromatography.

The antileishmanial activity of the synthesized compounds was evaluated against the promastigote stage of Leishmania donovani (strain AG83).

Protocol: Leishmania donovani promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 22 °C. For the assay, promastigotes in the logarithmic phase of growth were seeded into 96-well plates at a density of 2 x 10^6 cells/mL. The test compounds, dissolved in DMSO, were added to the wells in serial dilutions. The final concentration of DMSO was kept below 0.5% to avoid toxicity. The plates were incubated at 22 °C for 72 hours. Subsequently, a resazurin solution was added to each well, and the plates were incubated for an additional 4-6 hours. The fluorescence was measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.

The cytotoxicity of the most potent compounds was assessed against a murine macrophage cell line (J774A.1) using the MTT assay.

Protocol: J774A.1 macrophages were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 24 hours. Following treatment, the medium was replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37 °C. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was determined from the dose-response curves.

The inhibitory effect of the compounds on the enzymatic activity of leishmanial DNA topoisomerase IB was evaluated using a plasmid relaxation assay.

Protocol: The reaction mixture, containing supercoiled plasmid DNA (pBSK+), purified recombinant Leishmania donovani topoisomerase IB, and the test compound at various concentrations in a reaction buffer (10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 50 mM KCl, 0.1 mM EDTA, and 15 µg/mL BSA), was incubated at 37 °C for 30 minutes. The reaction was terminated by the addition of SDS to a final concentration of 1%. The samples were then treated with proteinase K, and the DNA was analyzed by electrophoresis on a 1% agarose gel. The gel was stained with ethidium bromide and visualized under UV light to observe the conversion of supercoiled DNA to its relaxed form.

Conclusion

The SAR studies of this compound and its analogs have identified a series of 3-amino-4-indolylmaleimides with potent activity against Leishmania donovani. The presence of an N-(4-fluoro-2-trifluoromethylphenyl)piperazino moiety at the 3-position of the maleimide core was found to be critical for the high antileishmanial activity of compound 3m . The SAR data clearly indicates that a flexible piperazine linker and specific electron-withdrawing substituents on the terminal aryl ring are key structural features for optimizing the potency of this class of compounds. The inhibitory activity against leishmanial topoisomerase IB suggests a potential mechanism of action. These findings provide a strong foundation for the further development of indolylmaleimide-based compounds as a new class of antileishmanial drugs. Future work should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising lead compounds.

Foreword: This document provides a comprehensive technical overview of the mechanism of action for the novel investigational compound, Antileishmanial agent-25. The data presented herein focuses on the identification and validation of its primary molecular target in Leishmania donovani, the causative agent of visceral leishmaniasis. This guide is intended for researchers, scientists, and drug development professionals in the field of antiparasitic chemotherapy.

Executive Summary

Leishmaniasis remains a significant global health problem, with current therapies limited by toxicity, emerging resistance, and difficult administration routes.[1][2] The development of new drugs with novel mechanisms of action is a critical priority. This whitepaper details the preclinical investigation of this compound, a potent inhibitor of Leishmania donovani. Our studies have conclusively identified Trypanothione Reductase (TryR) as the primary molecular target of this compound. Agent-25 demonstrates high selectivity for the parasite enzyme over its human homolog, glutathione reductase (hGR), and exhibits potent activity against both the promastigote and intracellular amastigote stages of the parasite. This document outlines the quantitative data supporting these findings, the experimental protocols used for target validation, and a visualization of the targeted metabolic pathway.

Primary Molecular Target: Trypanothione Reductase (TryR)

Trypanosomatids, including Leishmania, possess a unique redox metabolism centered on the dithiol trypanothione [N1,N8-bis(glutathionyl)spermidine].[3] This system is essential for protecting the parasite from oxidative stress, particularly the reactive oxygen species generated by host macrophages during infection.[4] The key enzyme responsible for maintaining the reduced state of trypanothione is Trypanothione Reductase (TryR), an NADPH-dependent flavoenzyme.[5]

Crucially, the trypanothione-based system is absent in humans, who rely on a glutathione/glutathione reductase system for redox balance.[3][5] This fundamental biochemical difference makes TryR an ideal and highly validated target for selective antileishmanial drug development.[4][5] this compound was identified through a high-throughput screening campaign designed to find inhibitors of recombinant L. donovani TryR.[6]

Quantitative Data Summary

The efficacy and selectivity of this compound were determined through a series of in vitro assays. All data are presented as the mean ± standard deviation from at least three independent experiments.

Table 1: In Vitro Antileishmanial Activity of Agent-25

| Parasite Stage | Assay Type | IC50 (µM) | Host Cell Cytotoxicity (CC50 in THP-1 macrophages, µM) | Selectivity Index (SI = CC50/IC50) |

| L. donovani Promastigotes | Resazurin Viability | 0.48 ± 0.06 | > 100 | > 208 |

| L. donovani Axenic Amastigotes | Resazurin Viability | 0.21 ± 0.03 | > 100 | > 476 |

| L. donovani Intracellular Amastigotes | Macrophage Infection | 0.35 ± 0.05 | > 100 | > 285 |

Table 2: Enzyme Inhibition and Binding Kinetics

| Enzyme Target | Assay Type | Parameter | Value |

| Recombinant L. donovani TryR | Spectrophotometric | IC50 | 0.15 ± 0.02 µM |

| Recombinant L. donovani TryR | Spectrophotometric | Kᵢ (Competitive) | 0.09 ± 0.01 µM |

| Recombinant Human GR | Spectrophotometric | IC50 | 85 ± 5.2 µM |

| Selectivity (hGR IC50 / TryR IC50) | ~567-fold |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of TryR with respect to its substrate, trypanothione disulfide (TS₂). By binding to the active site, Agent-25 prevents the reduction of TS₂, leading to an accumulation of oxidized trypanothione. This disrupts the parasite's entire thiol-redox homeostasis, rendering it unable to neutralize oxidative damage from host macrophages and leading to cell death.

Caption: The Trypanothione redox pathway in Leishmania and the inhibitory action of Agent-25.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Antileishmanial Susceptibility Assay (Intracellular Amastigotes)

This protocol is adapted for screening against the clinically relevant intracellular amastigote stage of L. donovani.[7][8]

-

Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Macrophage Differentiation: THP-1 monocytes are differentiated into adherent macrophages by incubation with 50 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. After incubation, the medium is replaced with fresh, PMA-free medium and cells are allowed to rest for 24 hours.

-

Parasite Infection: Differentiated THP-1 macrophages are infected with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage). The co-culture is incubated for 24 hours to allow phagocytosis.

-

Removal of Extracellular Parasites: After 24 hours, the medium is removed, and the cells are washed three times with sterile phosphate-buffered saline (PBS) to remove non-phagocytosed promastigotes.

-

Compound Treatment: Fresh medium containing serial dilutions of this compound (typically from 100 µM to 0.01 µM) is added to the infected macrophages. A positive control (e.g., Amphotericin B) and a negative control (0.5% DMSO) are included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Quantification: The viability of intracellular amastigotes is determined using a parasite rescue and transformation assay.[8] Infected macrophages are lysed with 0.05% sodium dodecyl sulfate (SDS) for 30 seconds, followed by the addition of amastigote-to-promastigote growth medium. The plate is then incubated at 26°C for another 72 hours to allow viable amastigotes to transform into promastigotes. Promastigote viability is quantified by adding a Resazurin-based reagent and measuring fluorescence (Ex/Em ~560/590 nm).

-

Data Analysis: The fluorescence readings are converted to percentage inhibition relative to the DMSO control. The IC50 value is calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Recombinant TryR Inhibition Assay

This spectrophotometric assay measures the ability of Agent-25 to inhibit the enzymatic activity of purified, recombinant L. donovani TryR.

-

Enzyme and Reagents: Recombinant L. donovani TryR is expressed and purified. The assay buffer consists of 40 mM HEPES (pH 7.5), 1 mM EDTA. Substrates are NADPH and trypanothione disulfide (TS₂).

-

Assay Protocol: The reaction is performed in a 96-well, clear-bottom plate.

-

To each well, add 50 µL of assay buffer.

-

Add 2 µL of this compound at various concentrations (in DMSO).

-

Add 20 µL of 1 mM NADPH solution.

-

Add 10 µL of recombinant TryR enzyme (final concentration ~10 nM).

-

Incubate the mixture for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Reaction Initiation: Initiate the reaction by adding 20 µL of 1.5 mM TS₂ solution.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: The initial rate of reaction (V₀) is calculated from the linear portion of the absorbance curve. The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value is determined by non-linear regression analysis. For Kᵢ determination, the assay is repeated with varying concentrations of both the inhibitor and the substrate (TS₂), and data are fitted to the appropriate model for competitive inhibition.

Caption: Experimental workflow for the validation of TryR as the target of Agent-25.

Conclusion and Future Directions

The competitive inhibition of this essential parasite-specific enzyme disrupts the pathogen's redox homeostasis, leading to its death. These findings validate this compound as a promising lead compound for further preclinical development. Future work will focus on medicinal chemistry optimization to improve pharmacokinetic properties and in vivo efficacy studies in animal models of visceral leishmaniasis.

References

- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Trypanothione Metabolism in Trypanosomatids [mdpi.com]

- 4. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irbm.com [irbm.com]

- 7. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

High-Throughput Screening for Novel Antileishmanial Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, continues to pose a significant global health burden. The limitations of current therapies, including toxicity, emerging resistance, and parenteral administration, underscore the urgent need for novel, safe, and effective antileishmanial drugs. High-throughput screening (HTS) has emerged as a critical strategy in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising new chemical entities. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data analysis involved in HTS for antileishmanial compounds.

High-Throughput Screening Strategies

The discovery of new antileishmanial compounds through HTS primarily employs two distinct but complementary approaches: phenotypic screening and target-based screening.

-

Phenotypic Screening: This approach involves testing compounds directly against whole Leishmania parasites to identify those that inhibit parasite growth or survival.[1][2] The primary advantage of phenotypic screening is that the mechanism of action does not need to be known beforehand; any compound that effectively kills the parasite is identified as a "hit."[3] This method assesses a compound's activity in a biologically relevant context, inherently accounting for cell permeability and potential polypharmacology.[4]

-

Target-Based Screening: In contrast, this strategy focuses on specific, validated molecular targets within the parasite that are essential for its survival.[5][6] This approach leverages knowledge of the parasite's biology to design assays that measure the inhibition of a particular enzyme or receptor. While more direct in its approach, target-based screening can be limited by the availability of validated targets and may miss compounds with novel mechanisms of action.[1]

A key consideration in HTS assay design is the life cycle stage of the parasite. Leishmania exists as extracellular, flagellated promastigotes in the sandfly vector and as intracellular, non-motile amastigotes within mammalian macrophages.[7] Since the amastigote is the clinically relevant stage responsible for human disease, screening directly against intracellular amastigotes is considered the "gold standard" for identifying compounds with the highest potential for clinical efficacy.[7][8] However, assays using promastigotes are often employed for initial large-scale primary screens due to their relative simplicity and lower cost, followed by secondary screening of hits against intracellular amastigotes.[9][10]

Quantitative Data from HTS Campaigns

The output of HTS campaigns is a wealth of quantitative data that allows for the prioritization of hit compounds for further development. Key metrics include the half-maximal inhibitory concentration (IC50) against the parasite, the half-maximal cytotoxic concentration (CC50) against a host cell line, and the selectivity index (SI). The SI, calculated as the ratio of CC50 to IC50, is a critical parameter for identifying compounds that are selectively toxic to the parasite while sparing the host cells.[11][12] A higher SI value is indicative of a more promising therapeutic window.

Below are tables summarizing data from representative HTS campaigns for antileishmanial compounds.

Table 1: Activity of Novel Compounds against Leishmania donovani

| Compound | Scaffold/Class | Target Parasite Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| Abemaciclib | FDA-approved | Promastigote | 0.92 ± 0.02 | Macrophage | > 100 | > 108.7 | [9] |

| Amastigote | 1.52 ± 0.37 | > 65.8 | |||||

| Bazedoxifene | FDA-approved | Promastigote | 0.65 ± 0.09 | Macrophage | > 100 | > 153.8 | [9] |

| Amastigote | 2.11 ± 0.38 | > 47.4 | |||||

| BMD-NP-00820 | Lycorine Enantiomer | Amastigote | 1.74 ± 0.27 | THP-1 | > 50 | > 29 | [1] |

| BMD-NP-01555 | Flavonoid | Amastigote | 2.20 ± 0.29 | THP-1 | > 50 | > 23 | [1] |

| BZ1 | Benzoxazole | Amastigote | 0.59 ± 0.13 | THP-1 | > 15.13 | > 25.64 | [7] |

| BZ1-I | Benzoxazole | Amastigote | 0.40 ± 0.38 | THP-1 | > 17.78 | > 44.44 | [7] |

Table 2: Activity of Quinoline and Styrylquinoline Derivatives against Leishmania donovani

| Compound ID | Scaffold/Class | Target Parasite Stage | IC50 (µM) | Host Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| 18 | Styrylquinoline | Amastigote | 4.1 | KB | 34.2 | 8.3 | [10] |

| 34 | 7-Aroylstyrylquinoline | Amastigote | 2.1 | KB | 57.3 | 27.3 | [10] |

| 35 | 7-Aroylstyrylquinoline | Amastigote | 1.2 | KB | 145.8 | 121.5 | [10] |

Table 3: Activity of an 8-Hydroxyquinoline Derivative against Leishmania martiniquensis

| Compound | Target Parasite Stage | IC50 (µg/mL) | Host Cell Line | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| 8HQN | Promastigote | 1.61 ± 0.28 | THP-1 | 128.55 ± 0.92 | 79.84 | [13] |

| Amastigote | 1.56 ± 0.02 | 82.40 |

Key Experimental Protocols

The success of any HTS campaign relies on robust and reproducible assays. Below are detailed protocols for commonly employed HTS assays in antileishmanial drug discovery.

High-Content Screening (HCS) Assay for Intracellular Amastigotes

This image-based assay allows for the simultaneous quantification of parasite load and host cell viability.[7][9]

Materials:

-

Leishmania donovani promastigotes

-

THP-1 human monocytic leukemia cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

384-well clear-bottom imaging plates

-

Test compounds dissolved in DMSO

-

4% Formaldehyde in PBS

-

DAPI (4′,6-diamidino-2-phenylindole) staining solution (300 nM)

-

Automated confocal microscope and image analysis software

Protocol:

-

THP-1 Cell Differentiation:

-

Seed THP-1 cells at a density of 5 x 10^5 cells/mL in RPMI-1640 medium.

-

Induce differentiation into adherent macrophages by adding PMA to a final concentration of 50 ng/mL.

-

Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

-

Infection:

-

Culture L. donovani promastigotes for 6 days to enrich for the infectious metacyclic stage.

-

Wash the differentiated THP-1 cells and infect with the late-log-phase promastigotes at a parasite-to-macrophage ratio of 50:1.

-

Incubate for 4 hours at 37°C to allow for phagocytosis.

-

Wash the cells three times with fresh medium to remove non-internalized promastigotes.

-

-

Compound Treatment:

-

Add test compounds to the infected cells at the desired final concentration (typically 10-20 µM for primary screening). Include appropriate positive (e.g., Amphotericin B) and negative (DMSO vehicle) controls.

-

Incubate for 72 hours at 37°C.

-

-

Staining and Imaging:

-

Wash the cells with PBS and fix with 4% formaldehyde for 30 minutes.

-

Wash again with PBS and stain with DAPI solution for 2 hours to visualize the host cell nuclei and parasite kinetoplasts.

-

Acquire images using an automated confocal microscope.

-

-

Data Analysis:

-

Use a customized image analysis algorithm to quantify the number of host cells and intracellular amastigotes per cell.

-

Calculate the infection ratio and parasite load for each well.

-

Determine IC50 and CC50 values from dose-response curves.

-

Luciferase-Based Assay for Parasite Viability

This assay utilizes transgenic Leishmania expressing a luciferase reporter gene, where light output is proportional to the number of viable parasites.[2][5]

Materials:

-

Luciferase-expressing Leishmania promastigotes or infected macrophages

-

96-well or 384-well white opaque assay plates

-

Test compounds dissolved in DMSO

-

Luciferase assay reagent (e.g., Steady-Glo®)

-

Luminometer

Protocol:

-

Cell Seeding:

-

For promastigote assays, dispense 50 µL of a 2 x 10^6 cells/mL parasite suspension into each well.

-

For intracellular amastigote assays, prepare infected macrophages in the assay plate as described in the HCS protocol.

-

-

Compound Addition:

-

Add test compounds and controls to the wells.

-

Incubate for 48-72 hours under appropriate conditions (27°C for promastigotes, 37°C for infected macrophages).

-

-

Lysis and Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add 50 µL of luciferase assay reagent to each well.

-

Incubate for 2-5 minutes on an orbital shaker to ensure complete cell lysis.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of parasite growth relative to the DMSO control.

-

Determine IC50 values from dose-response curves.

-

AlamarBlue® (Resazurin) Cell Viability Assay

This colorimetric/fluorometric assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[11][14]

Materials:

-

Leishmania promastigotes

-

96-well or 384-well clear or black assay plates

-

Test compounds dissolved in DMSO

-

AlamarBlue® reagent

-

Fluorometer or spectrophotometer

Protocol:

-

Cell Seeding:

-

Dispense promastigotes into assay plates at a density of 2.5 x 10^5 cells/well.

-

-

Compound Addition:

-

Add test compounds and controls.

-

Incubate for 48-72 hours at 27°C.

-

-

Reagent Addition and Incubation:

-

Add AlamarBlue® reagent to each well (typically 1/10th of the culture volume).

-

Incubate for 4-24 hours, protected from light. The incubation time can be optimized based on cell density.

-

-

Measurement:

-

Fluorometric: Measure fluorescence with excitation at 540-570 nm and emission at 580-610 nm.

-

Colorimetric: Measure absorbance at 570 nm with a reference wavelength of 600 nm.

-

-

Data Analysis:

-

Calculate the percent reduction of AlamarBlue®, which correlates with cell viability.

-

Determine IC50 values from dose-response curves.

-

Key Signaling and Metabolic Pathways as Drug Targets

Target-based drug discovery efforts in Leishmania focus on pathways that are essential for the parasite and are absent or significantly different from the mammalian host. Below are diagrams of key pathways that are actively being explored as sources of novel drug targets.

References

- 1. Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of biochemically characterized drug targets in metabolic pathways of Leishmania parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of key metabolic pathways attenuates Leishmania spp infection in macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of PKC Mediated Signaling by Calcium during Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Targets for Understanding Leishmaniasis Insights and Strategies - Ace Therapeutics [ace-therapeutics.com]

Harnessing Nature's Arsenal: A Technical Guide to the Discovery of Novel Antileishmanial Compounds

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current chemotherapies, including high toxicity, cost, severe side effects, and growing parasite resistance, underscore the urgent need for new, effective, and accessible treatments.[1][2][3][4] Natural products, with their immense structural diversity, represent a promising and historically fruitful reservoir for the discovery of novel antileishmanial drug leads.[1][3][5] This technical guide provides an in-depth overview of the core methodologies, data, and pathways central to the identification and advancement of natural products in the antileishmanial drug discovery pipeline.

Sourcing and Screening of Natural Products

The initial phase of discovery involves the systematic collection, extraction, and screening of natural materials. The plant kingdom is a primary focus, with a vast number of species demonstrating potential antileishmanial properties.[6][7]

Workflow for Natural Product Screening

The process begins with the collection of plant material, followed by extraction and a series of biological assays to identify active compounds.

Caption: General workflow for antileishmanial drug discovery from natural products.

Promising Classes of Natural Products

A wide array of chemical classes derived from natural sources has demonstrated significant antileishmanial activity. These include alkaloids, terpenes, flavonoids, quinones, and lignans, among others.[3][4][8]

| Compound Class | Example Compound | Source Plant | Leishmania Species | Activity (IC50) | Reference |

| Alkaloids | (-)-Spectaline | Cassia spectabilis | L. amazonensis (promastigotes) | 15.8 µg/mL | [5] |

| Isoguattouregidine | Guatteria foliosa | - | - | [8] | |

| Flavonoids | Quercetin | Kalanchoe pinnata | L. amazonensis (amastigotes) | 3.4 µM | [5] |

| Apigenin | - | L. amazonensis (amastigotes) | 4.3 µM | [5] | |

| Terpenoids | Jatrogrossidione | Jatropha grossidentata | - | - | [8] |

| Naphthoquinones | 2-phenoxy-naphthoquinone | Synthetic derivative | L. donovani (promastigotes) | 0.74 µM | [5] |

| Phenolics | Caffeic Acid | - | L. amazonensis (amastigotes) | 16.0 µM | [5] |

| Lignans | (+)-Nyasol | Asparagus africanus | - | - | [8] |

| Acetogenins | Senegalene | Annona senegalensis | - | - | [8] |

This table presents a selection of compounds and is not exhaustive. IC50 values can vary based on experimental conditions.

Key Experimental Protocols

Standardized and reproducible assays are fundamental to the evaluation of antileishmanial activity. The following are core in vitro protocols.

3.1. Anti-Promastigote Assay

This primary screening assay evaluates the effect of a compound on the extracellular, motile form of the parasite.

-

Objective: To determine the concentration of a compound that inhibits promastigote growth by 50% (IC50).

-

Methodology:

-

Leishmania promastigotes are cultured in appropriate liquid media (e.g., M199, RPMI-1640) until they reach the mid-logarithmic growth phase.

-

The parasites are seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL.

-

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells in a series of dilutions. Control wells contain solvent only (negative control) and a reference drug like Amphotericin B (positive control).

-

Plates are incubated at the parasite's optimal growth temperature (e.g., 25°C) for 48-72 hours.

-

Parasite viability is assessed using methods such as direct counting with a hemocytometer, or more commonly, using a metabolic indicator dye like Resazurin or MTT. The dye reduction, proportional to the number of viable cells, is measured spectrophotometrically.

-

The IC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

-

3.2. Intracellular Anti-Amastigote Assay

This assay is more clinically relevant as it assesses the compound's ability to kill the intracellular, non-motile amastigote form, which is responsible for disease pathology in the mammalian host.

-

Objective: To determine the concentration of a compound that reduces the number of intracellular amastigotes by 50% (IC50).

-

Methodology:

-

A suitable host cell line, typically macrophages (e.g., J774, THP-1, or primary peritoneal macrophages), is cultured and seeded into 96-well plates.

-

The macrophages are infected with stationary-phase Leishmania promastigotes, which are phagocytosed and transform into amastigotes intracellularly.

-

After an incubation period to allow for infection and transformation (typically 24 hours), extracellular parasites are washed away.

-

The test compounds are added at various concentrations to the infected cells.

-

The plates are incubated for another 48-72 hours under conditions suitable for the host cells (37°C, 5% CO2).

-

The number of intracellular amastigotes is quantified. This is traditionally done by fixing the cells, staining with Giemsa, and manually counting the number of amastigotes per 100 macrophages under a microscope. High-content imaging systems can automate this process.

-

The IC50 value is calculated from the dose-response curve.

-

3.3. Cytotoxicity Assay and Selectivity Index (SI)

To ensure a compound is selectively toxic to the parasite and not the host cells, its cytotoxicity is evaluated against a mammalian cell line.

-

Objective: To determine the compound's 50% cytotoxic concentration (CC50) against mammalian cells and calculate the Selectivity Index (SI).

-

Methodology: The protocol is similar to the anti-promastigote assay, but uses a mammalian cell line (the same one used for the amastigote assay is ideal) instead of the parasite.

-

Calculation: The Selectivity Index is a crucial parameter for prioritizing compounds and is calculated as:

-

SI = CC50 (mammalian cells) / IC50 (amastigotes)

-

A compound with an SI value greater than 10 is generally considered a promising candidate for further investigation.[2]

-

Mechanisms of Action and Cellular Targets

Understanding how a natural product exerts its leishmanicidal effect is critical for lead optimization. Several compounds have been found to target specific parasite vulnerabilities. A key target is the enzyme arginase, which is crucial for the synthesis of polyamines necessary for parasite proliferation.[9]

Caption: Inhibition of the Leishmania arginase pathway by natural products.

Flavonoids like quercetin and phenolic compounds such as caffeic acid have been shown to inhibit leishmanial arginase.[9] This disruption of the polyamine synthesis pathway leads to parasite death. Other mechanisms include the induction of reactive oxygen species (ROS), causing mitochondrial damage and apoptosis-like cell death in the parasite.[5]

Future Directions and Conclusion

The discovery of antileishmanial agents from natural sources remains a vibrant and essential field of research. Advances in high-throughput screening, metabolomics, and computational modeling are accelerating the identification of novel scaffolds.[5] Strategic structural modification of promising natural compounds is also a potent strategy to significantly enhance efficacy, with some derivatives achieving IC50 values in the nanomolar range.[1][2]

Future efforts should focus on:

-

Elucidating the specific mechanisms of action for a wider range of bioactive compounds.[1]

-

Conducting further structure-activity relationship (SAR) studies to optimize potency and reduce toxicity.[1]

-

Utilizing modern drug delivery systems, such as nanoformulations, to improve the bioavailability and targeting of promising natural products.[10]

References

- 1. Recent advances in structural modifications of natural products for anti-leishmaniasis therapy (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plant-derived compounds in treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products as a Source for Antileishmanial and Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Use of Natural Products in Leishmaniasis Chemotherapy: An Overview [frontiersin.org]

- 6. A review of natural products with antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the fight against leishmaniasis with natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The anti-Leishmania potential of bioactive compounds derived from naphthoquinones and their possible applications. A systematic review of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of Antileishmanial Agent-25 on Promastigote and Amastigote Stages

This technical guide provides a comprehensive overview of the biological effects of the novel investigational compound, Antileishmanial agent-25, on the two primary life-cycle stages of Leishmania donovani: the extracellular promastigote and the intracellular amastigote. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antileishmanial drug discovery.

Quantitative Analysis of Biological Activity

The efficacy of this compound was evaluated against both the promastigote and amastigote stages of Leishmania donovani. Cytotoxicity was assessed using the J774 murine macrophage cell line to determine the selectivity of the compound. The half-maximal inhibitory concentration (IC50) against the parasite stages and the half-maximal cytotoxic concentration (CC50) against the host cells were determined to calculate the Selectivity Index (SI), a critical parameter in early-stage drug assessment.[1][2]

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | Leishmania donovani Promastigotes | Leishmania donovani Amastigotes | J774 Macrophages | Selectivity Index (SI) (CC50/IC50 Amastigote) |

| IC50 / CC50 (µM) | 8.5 ± 0.7 | 2.1 ± 0.3 | 95.2 ± 5.4 | 45.3 |

The data clearly indicates that this compound is significantly more potent against the clinically relevant intracellular amastigote stage compared to the promastigote stage. Furthermore, the high Selectivity Index suggests a favorable therapeutic window with minimal host cell toxicity at effective concentrations.

Detailed Experimental Protocols

The following methodologies were employed to ascertain the quantitative data presented above.

2.1. In Vitro Culture of Leishmania donovani Promastigotes

Leishmania donovani promastigotes (strain MHOM/ET/67/L82) were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained at 26°C. Logarithmic phase promastigotes were used for all experiments.

2.2. In Vitro Culture of Intracellular Amastigotes

J774 murine macrophages were seeded in 96-well plates at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS and allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere. Stationary phase promastigotes were then added at a parasite-to-macrophage ratio of 10:1 and incubated for 24 hours to allow for phagocytosis. Extracellular promastigotes were removed by washing with fresh medium.

2.3. Promastigote Viability Assay

Logarithmic phase promastigotes were seeded in 96-well plates at 1 x 10^6 parasites/well. This compound was added in serial dilutions and incubated for 72 hours at 26°C. Parasite viability was determined using the resazurin reduction assay. Fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The IC50 value was calculated from the dose-response curve.

2.4. Amastigote Viability Assay

Following the infection of J774 macrophages, the medium was replaced with fresh medium containing serial dilutions of this compound. The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere. The number of intracellular amastigotes was determined by fixing the cells with methanol, staining with Giemsa, and counting the number of amastigotes per 100 macrophages under a light microscope. The IC50 value was determined by comparing the number of amastigotes in treated versus untreated wells.

2.5. Macrophage Cytotoxicity Assay

J774 macrophages were seeded in 96-well plates as described for the amastigote assay. Serial dilutions of this compound were added to the wells, and the plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere. Cell viability was assessed using the resazurin reduction assay, and the CC50 value was calculated from the dose-response curve.

Visualizations of Workflows and Mechanisms

3.1. Experimental Workflow for In Vitro Screening

The following diagram outlines the workflow for assessing the in vitro efficacy of this compound.

References

Unveiling Antileishmanial Agent-25: A Technical Guide to its Origins and Synthesis

For Immediate Release

This technical guide provides an in-depth overview of Antileishmanial agent-25, a promising synthetic compound demonstrating significant activity against Leishmania amazonensis. This document, intended for researchers, scientists, and drug development professionals, details the compound's origins, its multi-component synthesis pathway, and the experimental protocols for its biological evaluation.

This compound, identified as compound 24 in the source literature, emerged from a screening of a library of imidazo-fused heterocycles.[1][2] It is a synthetic compound belonging to the imidazo[1,2-a]pyrimidine class of molecules. This class of compounds has garnered interest for its potential therapeutic applications, including antileishmanial activity.

Quantitative Data Summary

The in vitro antileishmanial activity of this compound (compound 24) was evaluated against both the promastigote and amastigote stages of Leishmania amazonensis. The compound exhibited potent and selective activity against the clinically relevant intracellular amastigote form. A summary of the quantitative data is presented in Table 1.

| Compound | Target Organism | Form | IC50 (μM) | CC50 (μM) against Peritoneal Macrophages | Selectivity Index (SI) | Reference Drug (Miltefosine) IC50 (μM) |

| This compound (Compound 24) | Leishmania amazonensis | Amastigote | 6.63 | >69.45 | >10.5 | ~12 |

| This compound (Compound 24) | Leishmania amazonensis | Promastigote | Not Reported | Not Applicable | Not Applicable | Not Reported |

Table 1. In vitro antileishmanial activity of this compound (compound 24).[1][2]

Synthesis Pathway

The synthesis of this compound is achieved through a Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-3CR). This one-pot reaction involves the condensation of an aminopyrimidine, an aldehyde, and an isocyanide, offering an efficient route to a diverse library of imidazo[1,2-a]pyrimidines.

Experimental Protocols

General Synthetic Procedure for Imidazo[1,2-a]pyrimidines

To a solution of the corresponding 2-aminopyrimidine (1.0 mmol) and aldehyde (1.0 mmol) in dichloromethane (DCM, 5 mL) was added scandium(III) triflate (Sc(OTf)3, 10 mol%). The mixture was stirred at room temperature for 10 minutes, after which the isocyanide (1.0 mmol) was added. The resulting reaction mixture was stirred at room temperature for 12 hours. Upon completion, the solvent was evaporated under reduced pressure, and the crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

In Vitro Antileishmanial Activity Assay (Amastigote Stage)

-

Macrophage Harvesting: Peritoneal macrophages were harvested from Swiss mice by washing the peritoneal cavity with sterile RPMI-1640 medium.

-

Cell Seeding: The harvested macrophages were seeded in 24-well plates containing round glass coverslips at a density of 2 x 10^5 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere for adherence.

-

Infection: Adhered macrophages were infected with promastigotes of Leishmania amazonensis at a parasite-to-macrophage ratio of 10:1 and incubated for 4 hours.

-

Compound Treatment: After infection, the wells were washed to remove non-internalized parasites, and fresh medium containing different concentrations of this compound was added.

-

Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Analysis: The coverslips were then fixed with methanol and stained with Giemsa. The number of intracellular amastigotes was determined by counting under a light microscope. The 50% inhibitory concentration (IC50) was determined by linear regression analysis.

Cytotoxicity Assay

-

Cell Seeding: Peritoneal macrophages were seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours for adherence.

-

Compound Treatment: The medium was replaced with fresh medium containing various concentrations of this compound.

-

Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Assay: The cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the 50% cytotoxic concentration (CC50) was calculated.

Potential Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated in the initial study, research on related imidazo[1,2-a]pyridine derivatives suggests potential pathways. These compounds have been shown to induce apoptosis-like cell death in Leishmania parasites.[3] This process may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction. The disruption of the mitochondrial membrane potential is a key event that can trigger a cascade of events culminating in parasite death. Further investigation is warranted to determine if this compound shares this mode of action.

This technical guide consolidates the currently available information on this compound, providing a foundation for further research and development of this promising compound. The efficient synthesis and potent in vitro activity highlight its potential as a lead candidate in the search for new treatments for leishmaniasis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antileishmanial Agent-25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The clinically relevant stage in the mammalian host is the intracellular amastigote, which resides and multiplies within macrophages.[1][2] Therefore, in vitro susceptibility testing against this intracellular form is the gold standard for the discovery and development of new antileishmanial drugs.[3] These application notes provide a detailed protocol for determining the in vitro efficacy of a novel compound, designated Antileishmanial agent-25, against the intracellular amastigotes of Leishmania donovani, the causative agent of visceral leishmaniasis.

The described protocol utilizes a human monocytic cell line (THP-1) as the host for Leishmania amastigotes.[4][5] The viability of the intracellular parasites following treatment with this compound is assessed using a resazurin-based fluorometric assay.[6][7] This method offers a robust, sensitive, and high-throughput-compatible alternative to traditional microscopic counting.[8][9] The protocol also includes steps for assessing host cell cytotoxicity to determine the selectivity of the compound.

Data Presentation

The efficacy of this compound is determined by its 50% inhibitory concentration (IC50) against intracellular amastigotes and its 50% cytotoxic concentration (CC50) against the host macrophage cell line. The selectivity of the agent is represented by the Selectivity Index (SI), calculated as the ratio of CC50 to IC50.[6] An SI greater than 10 is generally considered promising for a potential drug candidate.

Table 1: In Vitro Activity of this compound against Intracellular L. donovani Amastigotes and THP-1 Macrophages.

| Compound | IC50 against L. donovani Amastigotes (µM) | CC50 against THP-1 Cells (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | 2.5 | 55.0 | 22.0 |

| Amphotericin B (Control) | 0.2 | > 25.0 | > 125 |

| Miltefosine (Control) | 4.8 | 45.0 | 9.4 |

Experimental Protocols

This section details the step-by-step methodology for the in vitro susceptibility testing of this compound.

Part 1: Cell and Parasite Culture

1.1. Maintenance of THP-1 Human Monocytic Cells

-

Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Split the cells every 3-4 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

1.2. Maintenance of Leishmania donovani Promastigotes

-

Culture Medium: M199 medium supplemented with 20% heat-inactivated FBS, 100 µM adenine, 1 µg/mL biotin, 5 µg/mL hemin, and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain promastigotes at 26°C.

-

Subculture: Passage the parasites every 4-5 days. Use stationary-phase promastigotes for macrophage infection, as they are more infective.[10]

Part 2: Intracellular Amastigote Susceptibility Assay

This assay determines the concentration of this compound that inhibits the growth of intracellular L. donovani amastigotes by 50% (IC50).

2.1. Differentiation and Seeding of THP-1 Cells

-

Seed THP-1 cells into a 96-well, black, clear-bottom tissue culture plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.

-

Incubate for 48 hours at 37°C and 5% CO2.

2.2. Infection of Macrophages

-

After differentiation, gently wash the adherent macrophages twice with pre-warmed RPMI-1640 medium to remove PMA and non-adherent cells.

-

Add 100 µL of fresh RPMI-1640 medium containing stationary-phase L. donovani promastigotes to each well at a parasite-to-macrophage ratio of 10:1.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

After 24 hours, wash the wells three times with pre-warmed medium to remove non-phagocytosed parasites.

2.3. Drug Treatment

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series in RPMI-1640 medium. The final DMSO concentration in the wells should not exceed 0.5%.

-

Add 100 µL of the diluted compound to the infected macrophages. Include wells with untreated infected cells (negative control) and a reference drug like Amphotericin B (positive control).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

2.4. Viability Assessment using Resazurin

-

Prepare a 0.15 mg/mL solution of resazurin sodium salt in phosphate-buffered saline (PBS) and filter-sterilize.[11]

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for 4-6 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9][11]